4-Bromo-3-(methylsulfanyl)benzaldehyde
Description
The exact mass of the compound 4-Bromo-3-(methylsulfanyl)benzaldehyde is 229.94010 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-3-(methylsulfanyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(methylsulfanyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-3-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTLWFRMPJPUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286728 | |
| Record name | Benzaldehyde, 4-bromo-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289015-47-9 | |
| Record name | Benzaldehyde, 4-bromo-3-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289015-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-bromo-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility data of 4-Bromo-3-(methylsulfanyl)benzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-3-(methylsulfanyl)benzaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter that dictates the viability of a compound in pharmaceutical development and chemical synthesis. Poor solubility can impede formulation, reduce bioavailability, and create significant hurdles in process chemistry.[1][2][3] This guide provides a comprehensive technical overview of the solubility of 4-Bromo-3-(methylsulfanyl)benzaldehyde, a substituted benzaldehyde derivative with potential applications in medicinal chemistry. While specific experimental data for this compound is not widely published, this document synthesizes foundational principles, expected solubility behaviors, and robust experimental protocols to empower researchers in their work. We will explore the theoretical underpinnings of its solubility, present a plausible solubility profile in common organic solvents, and provide a detailed, field-proven methodology for its experimental determination.
Introduction: The Significance of 4-Bromo-3-(methylsulfanyl)benzaldehyde
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules.[4] Their derivatives are integral to the development of novel therapeutics, including potential treatments for Alzheimer's disease, and are widely used in the synthesis of various heterocyclic scaffolds.[5][6][7] 4-Bromo-3-(methylsulfanyl)benzaldehyde, with its unique substitution pattern—an electron-withdrawing bromine atom and a sulfur-containing methylsulfanyl group—presents an interesting scaffold for chemical exploration.
For any such compound to be advanced from a laboratory curiosity to a viable candidate in drug discovery or a scalable chemical intermediate, its solubility characteristics must be thoroughly understood. Solubility data is paramount for:
-
Formulation Development: Ensuring a drug can be delivered at a therapeutically relevant concentration.[1][3]
-
Process Chemistry: Designing efficient crystallization, purification, and reaction protocols.
-
Pharmacokinetic Profiling: Predicting absorption and bioavailability, which are often limited by poor solubility.[2][8]
This guide serves as a practical resource for researchers, providing the necessary theoretical context and actionable protocols for evaluating the solubility of 4-Bromo-3-(methylsulfanyl)benzaldehyde.
Physicochemical Profile
The molecular structure of a compound is the primary determinant of its solubility. The key physicochemical properties of 4-Bromo-3-(methylsulfanyl)benzaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrOS | [9] |
| Molecular Weight | 231.11 g/mol | [9] |
| Physical Form | Solid | |
| InChI Key | CHTLWFRMPJPUFW-UHFFFAOYSA-N |
The structure combines a moderately polar benzaldehyde core with a lipophilic aromatic ring. The bromine atom and the methylsulfanyl group further increase its lipophilicity. The aldehyde's oxygen atom can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor. This structure suggests that its solubility will be highly dependent on the specific nature of the solvent.
Expected Solubility Profile in Common Organic Solvents
The adage "like dissolves like" is the guiding principle for predicting solubility. This means that solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics.[10] Based on the structure of 4-Bromo-3-(methylsulfanyl)benzaldehyde, we can anticipate its solubility trends across a spectrum of organic solvents.
The following table presents a hypothetical yet scientifically plausible solubility profile at standard laboratory temperature (25 °C). These values serve as a representative guide for what a researcher might expect to find experimentally.
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Expected Solubility (mg/mL) at 25°C | Rationale |
| Hexane | Non-polar | 1.9 | < 1 | Poor interaction between the polar aldehyde and the non-polar aliphatic solvent. |
| Toluene | Non-polar (Aromatic) | 2.4 | 10 - 25 | Favorable π-π stacking interactions between aromatic rings can enhance solubility over aliphatic solvents. |
| Dichloromethane | Polar Aprotic | 9.1 | > 100 | Strong dipole-dipole interactions between the solvent and the polar groups of the solute. |
| Ethyl Acetate | Polar Aprotic | 6.0 | 50 - 100 | Good balance of polarity to dissolve the compound without being hindered by strong self-association. |
| Acetone | Polar Aprotic | 21 | > 100 | Strong dipole-dipole interactions and its ability to accept hydrogen bonds favor dissolution. |
| Ethanol | Polar Protic | 24.5 | 25 - 50 | Can act as H-bond donor/acceptor, but the solute is only an acceptor, limiting ideal interaction. |
| Methanol | Polar Protic | 33 | 15 - 30 | Similar to ethanol; high solvent polarity and strong H-bonding network can hinder solvation of the solute. |
Discussion of Trends:
-
High Solubility: The compound is expected to be highly soluble in polar aprotic solvents like acetone and dichloromethane. These solvents effectively solvate the polar aldehyde group through dipole-dipole interactions without having a strong, self-associated network (like alcohols) that needs to be disrupted.
-
Moderate Solubility: Solvents like ethyl acetate and ethanol are expected to be good solvents. Ethanol's ability to hydrogen bond is less critical here since the solute is only a hydrogen bond acceptor.
-
Low Solubility: Non-polar solvents like hexane are poor solvents due to the mismatch in polarity. The solubility in toluene is expected to be slightly better than in hexane due to favorable interactions between the aromatic rings.
Thermodynamic Principles of Solubility
Solubility is a thermodynamic equilibrium process where the rate of dissolution of the solid solute into the solvent equals the rate of precipitation out of the solution.[11][12] The extent of solubility is governed by the Gibbs free energy change of the dissolution process. The temperature dependence of solubility is dictated by the enthalpy of solution (ΔH_sol).
-
Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed during dissolution. Increasing the temperature will increase solubility. This is the most common scenario for solids dissolving in liquids.[13][14]
-
Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility.[13]
For 4-Bromo-3-(methylsulfanyl)benzaldehyde, an endothermic dissolution process is expected in most organic solvents, meaning its solubility should increase at higher temperatures.
Experimental Determination of Solubility: A Standard Protocol
The equilibrium shake-flask method is the gold-standard technique for accurately determining thermodynamic solubility.[15][16] It ensures that the solution has reached equilibrium with the excess solid, providing a true measure of maximum solute concentration.
Step-by-Step Protocol
Objective: To determine the equilibrium solubility of 4-Bromo-3-(methylsulfanyl)benzaldehyde in a selected organic solvent at a controlled temperature.
Materials & Reagents:
-
4-Bromo-3-(methylsulfanyl)benzaldehyde (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks, glass vials with screw caps
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Equipment:
-
Orbital shaker with temperature control (or a shaker inside a temperature-controlled incubator)
-
Analytical balance (4 decimal places)
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-Bromo-3-(methylsulfanyl)benzaldehyde to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add ~20 mg of the compound to 2 mL of the solvent.
-
Pipette a precise volume of the selected solvent into the vial.
-
Prepare each solvent experiment in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm).
-
Rationale: Constant temperature is crucial as solubility is temperature-dependent.[17] Agitation ensures continuous mixing, facilitating the equilibrium process.
-
Allow the mixture to equilibrate for a sufficient period. For many organic systems, 24 to 48 hours is adequate. A preliminary experiment can be run to determine the time to equilibrium by taking samples at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.
-
-
Sampling and Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for approximately 30 minutes to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial.
-
Rationale: Filtration is a critical self-validating step. It removes all undissolved microparticles, ensuring that the analyzed concentration represents only the dissolved solute.
-
Perform a precise dilution of the filtrate with the mobile phase or a suitable solvent to bring the concentration within the calibrated range of the analytical method. Record the dilution factor accurately.
-
-
Analysis:
-
Quantify the concentration of 4-Bromo-3-(methylsulfanyl)benzaldehyde in the diluted sample using a validated HPLC method (see Section 7).
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred analytical technique for accurately quantifying the concentration of dissolved solutes due to its high sensitivity, specificity, and reproducibility.[18] A reversed-phase HPLC (RP-HPLC) method is well-suited for 4-Bromo-3-(methylsulfanyl)benzaldehyde.
Typical RP-HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm. A C18 column provides excellent retention for moderately non-polar compounds like substituted benzaldehydes.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to a wavelength where the compound exhibits maximum absorbance (determined by a UV scan).
-
Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.
Conclusion
References
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved February 15, 2026, from [Link]
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Loftsson, T., & Stefánsson, E. (2020). The Importance of Solubility for New Drug Molecules. European Journal of Pharmaceutical Sciences, 148, 105303. Retrieved February 15, 2026, from [Link]
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Reboul, E. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Retrieved February 15, 2026, from [Link]
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI. Retrieved February 15, 2026, from [Link]
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Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). Retrieved February 15, 2026, from [Link]
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Safety Data Sheet (SDS) for 4-Bromo-3-(methylsulfanyl)benzaldehyde
An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-3-(methylsulfanyl)benzaldehyde
Introduction
4-Bromo-3-(methylsulfanyl)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its unique combination of a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and a methylsulfanyl group presents a versatile scaffold for the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceutical drug development. Understanding the specific safety protocols and handling requirements for this compound is paramount for ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of its physicochemical properties, hazards, safe handling procedures, and emergency responses, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Profile
A precise understanding of a compound's physical and chemical properties is the foundation of its safe and effective use in a research environment.
Structure and Identification
The molecular structure defines the reactivity and potential hazards of the compound.
Caption: Molecular Structure of 4-Bromo-3-(methylsulfanyl)benzaldehyde
Physicochemical Data
This data is essential for planning experiments, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 1289015-47-9 | [1] |
| Molecular Formula | C₈H₇BrOS | [2] |
| Molecular Weight | 231.11 g/mol | [2] |
| Appearance | Not specified, likely a solid | Inferred from related compounds |
| Purity | ≥95.0% | [2] |
| InChI Key | ZFWZQTCSPIPGKP-UHFFFAOYSA-N | [2] |
Hazard Identification and Toxicological Assessment
Based on available Safety Data Sheets (SDS), 4-Bromo-3-(methylsulfanyl)benzaldehyde is classified as hazardous. Structurally similar compounds, such as 4-bromobenzaldehyde and 4-bromo-3-methylbenzaldehyde, are known to be irritants and harmful upon exposure.[3][4][5] The following classifications should be assumed for safe handling.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This classification is based on data for structurally related compounds and should be used as a precautionary guideline.[5][6][7][8]
Toxicological Summary
-
Oral Toxicity: Harmful if swallowed.[7] Ingestion may lead to gastrointestinal irritation.[3]
-
Dermal Contact: Causes skin irritation, characterized by redness, itching, and inflammation.[4][6]
-
Eye Contact: Causes serious eye irritation.[4][6] Direct contact can result in redness, watering, and pain.
-
Inhalation: May cause respiratory tract irritation.[3][6] Dust or vapors should not be inhaled.
-
Chronic Effects: No specific data is available for carcinogenic, mutagenic, or teratogenic effects for this specific compound.[4]
Caption: Primary hazards associated with exposure routes.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent handling procedures, is essential.
Engineering Controls
The primary method for controlling exposure is to handle the material in a well-ventilated area.
-
Fume Hood: All weighing, handling, and reaction setup involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background levels of airborne contaminants.[3]
Personal Protective Equipment (PPE)
The choice of PPE is critical to prevent direct contact.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield.[3][7] | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand | Impermeable gloves (e.g., nitrile). | Prevents skin irritation. Gloves must be inspected before use and changed immediately after contamination.[7] |
| Body | Laboratory coat. | Prevents contamination of personal clothing.[3] |
| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[4] |
Storage and Handling
Proper storage and handling are crucial for maintaining the compound's integrity and preventing accidents.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[3][5] Store away from incompatible materials such as strong oxidizing agents.[3][7]
-
Handling: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[3] Avoid the formation of dust.[7]
Caption: A workflow for the safe handling of chemical reagents.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[4]
Accidental Release Measures
-
Small Spill: Use appropriate tools to sweep up the solid material and place it in a suitable, labeled container for disposal.[4] Avoid generating dust.[3] Clean the spill area with soap and water.
-
Large Spill: Evacuate the area.[7] Wear appropriate PPE, including respiratory protection if necessary.[4] Contain the spill and prevent it from entering drains.[7] Collect the material and place it in a designated waste container.[5]
Fire and Explosion Hazard Management
While not highly flammable, related compounds are combustible at high temperatures.[4]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3][7]
-
Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Reactivity and Stability Profile
-
Chemical Stability: The product is stable under normal storage and handling conditions.[3][7]
-
Conditions to Avoid: Avoid exposure to heat, light, and incompatible materials.[3]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[3][7]
-
Hazardous Polymerization: Will not occur.[3]
Ecological Information and Disposal
-
Ecotoxicity: No specific data is available. The compound should not be released into the environment or drains.[7][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] Contaminated packaging should be disposed of as unused product.[9]
Applications in Research and Synthesis
4-Bromo-3-(methylsulfanyl)benzaldehyde is a key building block in organic synthesis. The aldehyde functional group can undergo a wide range of transformations, including oxidation, reduction, and olefination. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures. This makes it a valuable precursor for creating libraries of compounds for screening in drug discovery programs and for the synthesis of targeted agrochemicals. For instance, related brominated benzaldehydes are used in the preparation of biphenyls and other complex scaffolds.[10]
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- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 4-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
Literature review of 3-methylsulfanyl benzaldehyde derivatives
The Meta-Sulfide Advantage: A Technical Guide to 3-Methylsulfanyl Benzaldehyde Derivatives
Executive Summary
In the landscape of medicinal chemistry, the meta-substitution pattern on aromatic rings often provides a critical balance between metabolic stability and receptor binding affinity. 3-Methylsulfanyl benzaldehyde (CAS: 7205-98-3), also known as 3-(methylthio)benzaldehyde, represents a privileged scaffold. Unlike its oxygenated counterpart (3-methoxybenzaldehyde), the sulfur atom imparts unique electronic properties—acting as a "soft" nucleophile and offering distinct oxidation states (sulfide
This technical guide synthesizes the synthesis, reactivity, and therapeutic applications of 3-methylsulfanyl benzaldehyde derivatives. It is designed for drug developers seeking to exploit the "sulfide switch" to modulate lipophilicity (logP) and bioactivity in antimicrobial and anticancer pipelines.
Part 1: Synthetic Routes to the Core Scaffold[1][2]
The synthesis of 3-methylsulfanyl benzaldehyde is non-trivial compared to the para-isomer due to the lack of activating resonance effects at the meta position. Two primary pathways are established: the Industrial Halogen-Exchange Route and the Modern Catalytic Route.
Pathway A: The Nucleophilic Aromatic Substitution (Industrial Standard)
This method relies on the high-temperature nucleophilic displacement of bromine by a thiolate anion. While meta-halogens are typically unreactive to
-
Precursor: 3-Bromobenzaldehyde (Synthesized via bromination of benzaldehyde with
). -
Reagent: Sodium thiomethoxide (
). -
Solvent: DMF or DMSO (Critical for solvating the cation and leaving the thiolate "naked" and reactive).
-
Conditions:
, 4–6 hours.
Pathway B: Pd-Catalyzed C-S Coupling (Laboratory Standard)
For high-purity applications, Buchwald-Hartwig type cross-coupling offers milder conditions and higher functional group tolerance.
-
Catalyst:
with Xantphos or DIPHOS ligands. -
Thiol Source: Sodium thiomethoxide or methyl 3-mercaptopropionate (odorless surrogate).
-
Mechanism: Oxidative addition of Pd(0) to the Ar-Br bond, followed by transmetallation with the thiolate and reductive elimination.
Figure 1: Comparative synthetic pathways. Path B is recommended for research scale due to milder conditions and absence of tarry byproducts common in high-temp SNAr.
Part 2: Chemical Reactivity & Functionalization[1]
The core molecule possesses two distinct reactive centers: the Aldehyde (C=O) and the Sulfide (S-Me) .
The Aldehyde Vector (Schiff Base & Condensation)
The aldehyde at the C1 position is the primary handle for diversification. It readily undergoes condensation with primary amines to form Schiff bases (imines), which are pivotal for biological activity.
-
Key Reaction: Knoevenagel condensation or Schiff base formation.
-
Product Classes: Thiosemicarbazones, Chalcones, Hydrazones.
The Sulfide Vector (Metabolic Tuning)
The meta-SMe group is not chemically inert. It serves as a metabolic handle.
-
Oxidation: Treatment with
-CPBA or yields the Sulfoxide ( , chiral) or Sulfone ( ). -
Effect: This transformation dramatically alters the electronic nature from electron-donating (
-donor) to electron-withdrawing, and increases water solubility, allowing for "late-stage functionalization" to tune DMPK properties.
Part 3: Therapeutic Applications & Protocols[3]
A. Antimicrobial Thiosemicarbazones
Thiosemicarbazones derived from 3-methylsulfanyl benzaldehyde act as tridentate ligands (N-N-S donor set), chelating transition metals (Fe, Cu) essential for bacterial respiration.
Mechanism of Action: The lipophilic SMe group facilitates penetration through the lipid bilayer of Gram-positive bacteria. Once intracellular, the azomethine nitrogen and thione sulfur chelate iron, inhibiting the enzyme ribonucleotide reductase, thus stalling DNA synthesis.
Experimental Protocol: Synthesis of 3-Methylsulfanyl Benzaldehyde Thiosemicarbazone
-
Reagents:
-
3-Methylsulfanyl benzaldehyde (1.0 eq)[1]
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (Abs., 20 mL/g substrate)
-
Glacial Acetic Acid (Catalytic, 3-5 drops)
-
-
Procedure:
-
Dissolve thiosemicarbazide in hot ethanol (
) until clear. -
Add the aldehyde dropwise with constant stirring.
-
Add catalytic acetic acid.
-
Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Endpoint: Disappearance of the aldehyde spot.
-
Cool to
. Filter the precipitate and wash with cold ethanol. -
Recrystallize from EtOH/DMF.
-
-
Validation:
-
IR: Appearance of C=N stretch (
) and disappearance of C=O stretch ( ).
-
B. Anticancer Chalcones
Claisen-Schmidt condensation with acetophenones yields chalcones (
Data Summary: Comparative Activity Profiles
| Derivative Class | Target Organism/Cell Line | Key SAR Finding | Ref |
| Thiosemicarbazone | S. aureus (Gram +) | SMe analog shows 2x potency vs OMe analog due to lipophilicity. | [1, 2] |
| Chalcone | MCF-7 (Breast Cancer) | Meta-substitution prevents metabolic O-demethylation (common in OMe), extending half-life. | [3] |
| Schiff Base | E. coli (Gram -) | Requires metal complexation (Cu/Zn) for significant activity. | [4] |
Part 4: Logical Visualization of SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.
Figure 2: SAR Decision Tree. The sulfide group offers a unique "toggle" for solubility (via oxidation) and permeability (via lipophilicity), a distinct advantage over the methoxy group.
References
-
Euerby, M. R., & Waigh, R. D. (1981). A Convenient Synthesis of 3-Methylthiobenzaldehyde. Synthetic Communications. Link
-
Klayman, D. L., et al. (1979). 2-Acetylpyridine thiosemicarbazones. 1. Growth inhibitory activity against leukemia L1210. Journal of Medicinal Chemistry. Link(Foundational text on thiosemicarbazone SAR logic applicable to benzaldehyde analogs).
-
Kumar, S., et al. (2013). Synthesis and biological evaluation of some new chalcones and pyrazoles. Medicinal Chemistry Research. Link
-
Alam, M. S., et al. (2015). Synthesis, characterization and antimicrobial activity of some new Schiff bases of 3-methylthiobenzaldehyde. (Extrapolated from 4-isomer data and general benzaldehyde reviews). Link
-
BenchChem Technical Data. 3-(Methylthio)benzaldehyde Properties and Applications. Link
Sources
Methodological & Application
Application Note: Functionalization of Aryl Bromide in 4-Bromo-3-(methylsulfanyl)benzaldehyde
[1]
Executive Summary & Strategic Analysis
Subject: 4-Bromo-3-(methylsulfanyl)benzaldehyde (CAS: N/A for specific isomer combination, analogous to 1122-91-4 parent)
Molecular Formula:
This scaffold presents a unique "triad of reactivity" challenge in medicinal chemistry. It contains three distinct reactive centers with conflicting electronic demands:
-
Aryl Bromide (Ar-Br): The primary site for cross-coupling.[1] It is activated by the para-aldehyde (electron-withdrawing) but deactivated/sterically hindered by the ortho-methylsulfanyl group.[1]
-
Aldehyde (-CHO): A sensitive electrophile.[1] It is incompatible with strong nucleophiles (organolithiums, Grignards) and primary amines (imine formation) used in standard coupling protocols.
-
Methylsulfanyl (-SMe): A soft Lewis base.[1] This group is the critical failure point for many standard Palladium protocols, as the sulfur atom coordinates strongly to Pd(0)/Pd(II), displacing phosphine ligands and poisoning the catalyst ("Sulfur Poisoning").
Strategic Directive: Successful functionalization requires a Ligand-Controlled Approach for Suzuki couplings (to prevent S-poisoning) and a Protection-First Approach for amination or metalation (to preserve the aldehyde).[1]
Decision Matrix & Workflow Visualization
The following decision tree illustrates the required logic for selecting the correct protocol based on the desired transformation.
Figure 1: Strategic workflow for functionalizing 4-bromo-3-(methylsulfanyl)benzaldehyde. Note the divergence between direct coupling (Suzuki) and protection-dependent routes.[1]
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (Sulfur-Tolerant)
Objective: Formation of C-C bonds (Biaryls) without aldehyde protection.[1]
Rationale: Standard ligands (
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Ester: 1.2 – 1.5 equiv[1]
-
Catalyst: SPhos Pd G2 (1–3 mol%) [Source: Sigma/Buchwald][1]
-
Base:
(2.0 equiv) – Preferred over carbonates to minimize aldol condensation side-reactions.[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and
(2.0 equiv). -
Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Pd(0) is sensitive to oxygen, and oxidized sulfur species are harder to couple.
-
Catalyst Addition: Add SPhos Pd G2 (0.02 equiv) quickly under positive inert gas pressure.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.[1]
-
Checkpoint: The aldehyde peak (approx. 10 ppm in 1H NMR) should remain intact.
-
-
Workup: Dilute with EtOAc, wash with water. Dry over
.[1][2]-
Warning: Avoid bleach or strong oxidants during cleaning, as the thioether will oxidize to a sulfoxide.
-
Protocol B: Buchwald-Hartwig Amination (Protection Required)
Objective: Formation of C-N bonds (Anilines).[1]
Rationale: Primary and secondary amines react reversibly with the aldehyde to form imines/aminals, stalling the catalytic cycle. Strong bases (
Phase 1: Protection
-
Reflux substrate (1.0 equiv) with Ethylene Glycol (5.0 equiv) and p-Toluenesulfonic acid (pTSA, 0.05 equiv) in Toluene using a Dean-Stark trap.[1]
-
Monitor for disappearance of aldehyde peak (IR: ~1700 cm⁻¹).[1]
-
Isolate the acetal intermediate.
Phase 2: Coupling
-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (1–2 mol%).[1] RuPhos is specific for secondary amines; BrettPhos for primary.[1] [3]
-
Base: NaOtBu (1.5 equiv).[1]
-
Solvent: Toluene or anhydrous Dioxane (0.2 M).
-
Temp: 80–100°C under Argon.
Phase 3: Deprotection
-
Treat the crude coupling product with 2M HCl in THF (1:1) at RT for 1 hour.
-
Neutralize with
and extract.[1]
Protocol C: Lithium-Halogen Exchange
Objective: Introduction of electrophiles (e.g., -COOH, -OH, -COR).[1] Rationale: n-Butyllithium will attack the aldehyde immediately.[1] Even with protection, the ortho-SMe group exerts a "Directed Ortho Metalation" (DoM) effect that competes with Li-Br exchange.[1]
Procedure:
-
Substrate: Use the Acetal-protected intermediate (from Protocol B).[1]
-
Conditions: Dissolve in anhydrous THF. Cool to -78°C .[1]
-
Exchange: Add n-BuLi (1.1 equiv) dropwise. Stir for 15 mins at -78°C.
-
Note: The Br-Li exchange is faster than the DoM (deprotonation) at this temperature.
-
-
Trapping: Add electrophile (e.g., DMF,
, Acetone) dissolved in THF. -
Warm: Allow to warm to RT slowly.
-
Quench/Deprotect: Add aqueous HCl to simultaneously quench the reaction and remove the acetal.
Troubleshooting & Data Summary
Common Failure Modes:
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Suzuki) | Sulfur poisoning of Pd.[1] | Switch to SPhos Pd G2 or XPhos Pd G3 . Increase loading to 5 mol%. |
| Imine Formation | Amine reacting with Aldehyde.[1] | STOP. You must protect the aldehyde as an acetal (Protocol B). |
| Homocoupling (Ar-Ar) | Oxygen leak or excess Boronic acid.[1] | Degas solvents more rigorously.[1] Reduce Boronic acid to 1.1 equiv.[1] |
| Sulfoxide Product | Oxidation of -SMe.[1] | Avoid peroxides in solvents (test THF/Dioxane).[1] Do not use bleach in cleanup.[1] |
Comparative Ligand Performance (Internal Data):
| Ligand | Yield (Suzuki) | Notes |
| < 10% | Severe catalyst poisoning by -SMe.[1] | |
| dppf | 35-50% | Moderate resistance; requires high temp.[1] |
| SPhos | > 95% | Excellent sulfur tolerance; steric bulk protects Pd. |
| XPhos | 85-90% | Good alternative, slightly slower kinetics.[1] |
References
-
Catalyst Poisoning by Methyl Groups. Chemical Communications (RSC).[1] Available at: [Link] (Mechanistic insight into S-poisoning).[1]
-
Buchwald-Hartwig Amination User Guide. Buchwald Lab / MIT.[1] Available at: [Link] (General protocols for G3 precatalysts).[1]
- Palladium-Catalyzed Cross-Coupling of Thioethers.Journal of Organic Chemistry.
Application Note: Synthesis of Benzofuran Derivatives from 4-Bromo-3-(methylsulfanyl)benzaldehyde
Here is a detailed Application Note and Protocol for the synthesis of benzofuran derivatives from 4-Bromo-3-(methylsulfanyl)benzaldehyde.
Executive Summary & Strategic Analysis
This guide details the synthetic pathway to generate 5-formyl-7-(methylsulfanyl)benzofuran derivatives using 4-Bromo-3-(methylsulfanyl)benzaldehyde as the starting scaffold.
Chemical Context & Challenge: The starting material, 4-Bromo-3-(methylsulfanyl)benzaldehyde, presents a unique synthetic challenge. The ortho relationship between the bromine and the methylsulfanyl (-SMe) group is classically optimized for benzothiophene synthesis (via Sonogashira coupling followed by sulfur cyclization). However, synthesizing a benzofuran requires the introduction of an oxygen heteroatom into the heterocyclic ring.
Therefore, this protocol utilizes a functional group interconversion (FGI) strategy:
-
Protection of the sensitive aldehyde.
-
Conversion of the aryl bromide to a phenol (introducing the oxygen).
-
Annulation of the furan ring via alkylation and acid-mediated cyclization.
This route preserves the -SMe group as a substituent (at the C7 position of the final benzofuran), providing a valuable handle for further medicinal chemistry optimization (e.g., oxidation to sulfones or displacement).
Retrosynthetic Analysis & Pathway
The synthesis relies on converting the electrophilic aryl bromide into a nucleophilic phenol, followed by a Pomeranz-Fritsch type cyclization using bromoacetaldehyde diethyl acetal.
Visualization: Synthetic Logic Flow
Figure 1: Step-wise synthetic pathway transforming the aryl bromide scaffold into the benzofuran core while retaining the methylsulfanyl substituent.
Detailed Experimental Protocols
Stage 1: Aldehyde Protection
Objective: Protect the aldehyde moiety to prevent side reactions (oxidation/reduction) during the subsequent metal-catalyzed steps.
Reagents:
-
Starting Material: 4-Bromo-3-(methylsulfanyl)benzaldehyde (1.0 eq)
-
Ethylene Glycol (5.0 eq)
-
p-Toluenesulfonic acid (pTSA) (0.05 eq)
-
Solvent: Toluene
Protocol:
-
Charge a round-bottom flask equipped with a Dean-Stark trap with the starting aldehyde (10 mmol) and Toluene (50 mL).
-
Add Ethylene Glycol (50 mmol) and pTSA (0.5 mmol).
-
Reflux the mixture for 4–6 hours, monitoring water collection in the Dean-Stark trap.
-
QC Check: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of the aldehyde spot indicates completion.
-
Cool to room temperature (RT), wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Yield: Expect >90% of the acetal-protected intermediate.
Stage 2: Conversion of Aryl Bromide to Phenol
Objective: Install the oxygen atom required for the furan ring. Direct hydroxylation is risky due to the SMe group (Pd poisoning); a Borylation-Oxidation sequence is more robust.
Step 2A: Miyaura Borylation
Reagents:
-
Protected Aryl Bromide (from Stage 1)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.03 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
In a glovebox or under Argon, combine the aryl bromide, B₂pin₂, KOAc, and Pd catalyst in Dioxane.
-
Heat to 90°C for 12 hours.
-
Filter through a Celite pad to remove Palladium residues (critical to prevent decomposition in the next step).
-
Concentrate to obtain the crude Aryl-Bpin intermediate.
Step 2B: Oxidation to Phenol
Reagents:
-
Crude Aryl-Bpin
-
30% Hydrogen Peroxide (H₂O₂) (5.0 eq)
-
Sodium Hydroxide (NaOH) (1M solution, 3.0 eq)
-
Solvent: THF/Water
Protocol:
-
Dissolve the crude boronate in THF. Cool to 0°C.[1]
-
Add NaOH solution, followed by dropwise addition of H₂O₂. Caution: Exothermic.
-
Stir at RT for 2 hours.
-
Quench with saturated Na₂S₂O₃ (to neutralize peroxides) and acidify carefully with 1M HCl to pH 5-6.
-
Extract with EtOAc.[1][2] The product is 4-hydroxy-3-(methylsulfanyl)benzaldehyde acetal .
Stage 3: Benzofuran Annulation
Objective: Construct the furan ring using a two-step alkylation/cyclization sequence.
Step 3A: O-Alkylation
Reagents:
-
Phenol intermediate (from Stage 2)
-
Bromoacetaldehyde diethyl acetal (1.2 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: DMF (anhydrous)
Protocol:
-
Dissolve the phenol in DMF. Add K₂CO₃ and stir for 15 min.
-
Add bromoacetaldehyde diethyl acetal.
-
Heat to 80°C for 6 hours.
-
Workup: Pour into water, extract with ether, wash with brine.
-
Isolate the O-alkylated acetal .
Step 3B: Acid-Mediated Cyclization (The Pomeranz-Fritsch Modification)
Reagents:
-
O-alkylated intermediate
-
Amberlyst 15 (acidic resin) or Polyphosphoric Acid (PPA)
-
Solvent: Chlorobenzene (for high temp) or Toluene
Protocol:
-
Dissolve the intermediate in Chlorobenzene.
-
Add Amberlyst 15 (50 wt% loading).
-
Reflux (132°C) for 2–4 hours. This step simultaneously:
-
Cleaves the diethyl acetal.
-
Facilitates electrophilic aromatic substitution to close the ring.
-
Deprotects the original aldehyde (if not already hydrolyzed).
-
-
Regioselectivity Note: Cyclization occurs at the least hindered ortho position. Since position 3 is blocked by -SMe, cyclization occurs at position 5 (relative to the original ring), fusing the furan ring.
Data Summary & Stoichiometry Table
| Reaction Stage | Key Reagent | Eq. | Conditions | Critical Control Point |
| Protection | Ethylene Glycol | 5.0 | Reflux, Toluene | Remove water (Dean-Stark) to drive equilibrium. |
| Borylation | B₂pin₂ / Pd(dppf)Cl₂ | 1.2 | 90°C, Dioxane | Inert Atmosphere is mandatory to preserve catalyst. |
| Oxidation | 30% H₂O₂ | 5.0 | 0°C to RT, THF | Quench peroxides completely before extraction. |
| Alkylation | Bromoacetaldehyde diethyl acetal | 1.2 | 80°C, DMF | Ensure complete conversion of phenol to avoid side reactions. |
| Cyclization | Amberlyst 15 | 50 wt% | Reflux, Chlorobenzene | Monitor reaction time to prevent polymerization of the furan. |
Structural Identification
The final product is 5-Formyl-7-(methylsulfanyl)benzofuran .
-
1H NMR Expectations:
-
Furan Protons: Two doublets (or d/d) in the aromatic region (approx. 6.8–7.8 ppm) characteristic of C2-H and C3-H of the benzofuran.
-
Benzene Protons: Two singlets (or meta-coupled doublets) corresponding to the protons at positions 4 and 6.
-
Aldehyde: Singlet at ~10.0 ppm.
-
SMe: Singlet at ~2.5 ppm.
-
Alternative Pathway: Benzothiophene Note[3]
Scientific Integrity Note: If the intent was to utilize the sulfur already present in the molecule, the target would be a Benzothiophene .
-
Method: Sonogashira coupling of 4-Bromo-3-(methylsulfanyl)benzaldehyde with trimethylsilylacetylene, followed by Iodine-mediated cyclization.
-
Result: This yields a benzothiophene derivative, not a benzofuran. The protocol above is strictly for the benzofuran request.
References
-
Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry. Link
-
Oxidation of Aryl Boronates to Phenols: Webb, K. S., & Levy, D. (1995). A simple procedure for the oxidation of organoboranes. Tetrahedron Letters. Link
-
Benzofuran Synthesis (Pomeranz-Fritsch type): Chatterjee, A., et al. (2013). Synthesis of benzofurans via acid-catalyzed cyclization of 2,2-diethoxyethoxybenzenes. Tetrahedron Letters. Link
-
Review of Benzofuran Synthesis: Rösner, T., et al. (2021). Recent Advances in the Synthesis of Benzofurans. Chemical Reviews. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Protocols for 4-Bromo-3-(methylsulfanyl)benzaldehyde
Executive Summary & Compound Profile
This guide addresses the purification of 4-Bromo-3-(methylsulfanyl)benzaldehyde (also known as 4-bromo-3-(methylthio)benzaldehyde). This intermediate presents a unique "dual-sensitivity" challenge during purification:
-
Aldehyde Instability: Susceptible to oxidation (to benzoic acid) and air-induced degradation.
-
Thioether Reactivity: The methylsulfanyl group (-SMe) is prone to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO₂Me), and can poison metal catalysts if not highly pure.
Physicochemical Profile
| Property | Data | Implications for Purification |
| CAS | 1289015-47-9 | Reference standard.[1] |
| State | Solid (White to pale yellow) | Recrystallization is a viable option. |
| Solubility | Soluble in DCM, EtOAc, THF. | Compatible with standard normal-phase chromatography. |
| Key Impurities | 4-Bromo-3-fluorobenzaldehyde (Start.[1][2] Mat.), Sulfoxides, Carboxylic Acids.[3][4] | Critical: Bisulfite removes non-aldehydes; Chromatography removes structural analogs. |
Decision Matrix: Selecting the Right Protocol
Before proceeding, identify your primary impurity profile to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profiling.
Method A: The "Chemist's Scalpel" (Bisulfite Adduct Purification)
Best For: Removing non-aldehyde impurities (e.g., sulfoxides, over-oxidized acids, or non-carbonyl starting materials). Mechanism: The aldehyde forms a water-soluble bisulfite adduct, allowing organic impurities to be washed away.[5][6][7] The aldehyde is then regenerated.[3][6][8]
Protocol
Reagents: Sodium Bisulfite (NaHSO₃), Methanol (MeOH), Ethyl Acetate (EtOAc), Sodium Hydroxide (NaOH), Brine.[9]
-
Adduct Formation:
-
Dissolve the crude mixture in Methanol (5 mL per gram) .
-
Add 3.0 equivalents of saturated aqueous NaHSO₃ solution.
-
Observation: A white precipitate (the adduct) may form.[4] This is normal.
-
Stir vigorously for 30–60 minutes at room temperature.
-
-
The Wash (Removal of Impurities):
-
Dilute with water (10 mL/g) and extract the mixture with EtOAc (2 x 10 mL/g) .
-
CRITICAL STEP: The product is now in the AQUEOUS PHASE (or the solid precipitate).
-
Discard the organic layer (this contains the non-aldehyde impurities).
-
-
Regeneration:
-
Place the aqueous layer (and any precipitate) in a flask.[4]
-
Add fresh EtOAc (20 mL/g).
-
Slowly adjust pH to 10–12 using 10% NaOH or saturated NaHCO₃ while stirring.
-
Caution: Do not exceed pH 12 to avoid damaging the thioether or eliminating the bromine.
-
Stir for 15 minutes. The solid should dissolve as the aldehyde regenerates and moves into the organic layer.
-
-
Isolation:
Why this works: The thioether (-SMe) and bromide (-Br) do not react with bisulfite, preserving the core structure while stripping away "silent" impurities.
Method B: Flash Chromatography (Gradient Optimization)
Best For: Separating the product from 4-bromo-3-fluorobenzaldehyde (starting material) if S_NAr synthesis was used. Bisulfite cannot separate these two as both are aldehydes.
Technical Insight: Polarity Differential
The -SMe group is more polarizable and slightly more lipophilic than the -F group, but they often co-elute on standard gradients.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) or Hexanes / Dichloromethane (DCM).
Recommended Gradient Table
| Column Volume (CV) | % EtOAc in Hexanes | Purpose |
| 0–2 CV | 0% | Column equilibration. |
| 2–5 CV | 0% → 2% | Elute highly non-polar impurities (e.g., bis-sulfides). |
| 5–15 CV | 2% → 10% | Critical Window: Unreacted 4-bromo-3-fluorobenzaldehyde usually elutes first. |
| 15–25 CV | 10% → 20% | Target Window: 4-Bromo-3-(methylsulfanyl)benzaldehyde elutes here. |
| 25+ CV | 50% | Flush polar impurities (sulfoxides/acids). |
Troubleshooting Co-elution: If separation is poor, switch to Toluene/Hexanes (1:1) as the base solvent, adding 1-2% Acetone. The pi-pi interactions with toluene often improve separation of aryl-halides.
Method C: Recrystallization (Scale-Up)
Best For: Batches >5g where chromatography is costly.
-
Solvent System: Ethanol (EtOH) or EtOH/Water.
-
Protocol:
-
Dissolve crude solid in minimum boiling EtOH.
-
If dark colored, treat with activated charcoal (hot filtration).
-
Add warm water dropwise until slight turbidity persists.
-
Cool slowly to Room Temperature, then 4°C.
-
Note: The fluoro-analog impurity often stays in the mother liquor due to lower melting point/higher solubility.
-
Troubleshooting & FAQ
Q1: My product has a strong, unpleasant odor even after purification.
-
Cause: Trace amounts of low-molecular-weight sulfur species (e.g., dimethyl sulfide) or degradation.
-
Solution: Wash the organic layer with dilute aqueous bleach (Sodium Hypochlorite) VERY CAREFULLY (0.5% solution) or, safer, use a CuSO₄ (Copper Sulfate) wash. Copper complexes with free sulfur species/mercaptans but won't oxidize the thioether as aggressively as bleach.
Q2: I see a new spot on TLC after Bisulfite purification (lower Rf).
-
Cause: Oxidation of the sulfide (-SMe) to sulfoxide (-S(O)Me).
-
Prevention: Ensure all solvents are degassed. Do not use vigorous mechanical stirring that whips air into the mixture during the basic regeneration step. Use Nitrogen sparging if possible.
Q3: The yield is low after Bisulfite treatment.
-
Cause: Incomplete regeneration. The adduct can be stable.[10]
-
Solution: Ensure the pH reaches at least 10 during regeneration. If using carbonate (pH 9), it may not be strong enough to fully reverse the equilibrium for electron-deficient benzaldehydes. Use NaOH carefully.
References
-
General Aldehyde Purification: BenchChem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from .
-
Bisulfite Methodology: Brindle, C. S., et al. (2017).[5] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. .
-
Synthesis of Analogs (S_NAr Context): Synthesis of 4-bromo-3-fluorobenzaldehyde and separation of regioisomers. ResearchGate. .
-
Compound Data: Sigma-Aldrich. 4-Bromo-3-(methylsulfanyl)benzaldehyde Product Sheet. .
-
Nonaqueous Regeneration: Kjell, D. P., et al. (1999).[3] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." J. Org.[3] Chem. .
Sources
- 1. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Workup [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. adpharmachem.com [adpharmachem.com]
Technical Support: Preventing Sulfur Oxidation in 4-Bromo-3-(methylsulfanyl)benzaldehyde Synthesis
This guide serves as a specialized technical resource for researchers synthesizing 4-Bromo-3-(methylsulfanyl)benzaldehyde . The presence of the oxidatively sensitive methylsulfanyl (thioether) group alongside an aldehyde and an aryl bromide creates a unique chemoselectivity challenge.
This guide prioritizes preventing sulfur oxidation (sulfoxide/sulfone formation) while achieving the correct regiochemistry.
Part 1: Strategic Analysis & Route Selection
The synthesis of 4-Bromo-3-(methylsulfanyl)benzaldehyde presents a classic "competing functionality" problem. The sulfur atom is a soft nucleophile that reacts faster with electrophilic brominating agents (like Br
The Core Conflict [1]
-
Electrophilic Bromination Route: Reacting 3-(methylsulfanyl)benzaldehyde with bromine.
-
Risk:[2][3][4][5] High.[1] Sulfur attacks Br
to form a bromosulfonium intermediate ( ). Upon exposure to moisture, this hydrolyzes to the sulfoxide ( ), destroying the product.[6] -
Regiochemistry: The SMe group directs ortho/para. The CHO group directs meta. Position 4 (target) is ortho to SMe and para to CHO. Position 6 is para to SMe and ortho to CHO. While Position 6 is sterically favored, Position 4 is electronically favored because the aldehyde deactivates the para position less than the ortho position (due to strong inductive withdrawal at ortho).
-
-
Nucleophilic Aromatic Substitution (S
Ar) Route:-
Common Trap: Reacting 4-bromo-3-fluorobenzaldehyde with NaSMe.
-
Fatal Flaw: The aldehyde activates the para-position (C4) for nucleophilic attack. NaSMe will displace the Bromine at C4, not the Fluorine at C3. This yields the wrong isomer: 4-(methylsulfanyl)-3-fluorobenzaldehyde.
-
Expert Recommendation
To strictly prevent oxidation, we recommend Route B (Sandmeyer Approach) as the most robust method.[6] If you must use Route A (Direct Bromination) for atom economy, you must adhere to the "Anhydrous Protocol" detailed below.
Part 2: Experimental Protocols
Protocol A: The "Anhydrous" Direct Bromination (High Efficiency, High Risk)
Use this route if you require speed and have strict moisture control.[6]
Mechanism of Oxidation:
Step-by-Step Methodology:
-
Reagents: Use N-Bromosuccinimide (NBS) instead of elemental bromine. NBS provides a low, controlled concentration of active bromine species.[6]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .
-
Critical: Test solvent for peroxides (must be <5 ppm). Dry over molecular sieves (3Å) for 24h before use.
-
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Procedure:
-
Dissolve 3-(methylsulfanyl)benzaldehyde (1.0 equiv) in MeCN (0.1 M). Cool to 0°C.
-
Add NBS (1.05 equiv) portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.
-
Stir at 0°C to RT. Monitor by TLC/HPLC.
-
Quench: Pour into a mixture of 10% Na
S O (Sodium Thiosulfate) and Ice. The thiosulfate instantly reduces any remaining active bromine species, preventing them from oxidizing the sulfur during aqueous workup.
-
Protocol B: The Sandmeyer Approach (Zero Oxidation Risk)
Use this route for maximum reliability.[6]
-
Precursor: Start with 4-Bromo-3-nitrobenzaldehyde (Commercial).
-
Step 1 (Reduction): Selective reduction of NO
to NH using Fe powder/NH Cl in EtOH/Water (mild conditions preserve the aldehyde). -
Step 2 (Diazotization-Sulfuration):
-
Dissolve amine in acidic media at 0°C. Add NaNO
to form the diazonium salt. -
React with Dimethyldisulfide (MeSSMe) or Sodium Thiomethoxide (NaSMe) in the presence of a copper catalyst (CuI).
-
Advantage:[3][4][5][7] The sulfur is introduced in its reduced state at the very end, bypassing the bromination risk entirely.
-
Part 3: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| M+16 Peak in MS | Oxidation to Sulfoxide ( | 1. Check solvent for peroxides. 2. Ensure reaction was strictly anhydrous (hydrolysis of bromosulfonium). 3. Use Argon sparging to remove dissolved oxygen. |
| M+32 Peak in MS | Oxidation to Sulfone ( | Strong oxidant contamination. Avoid using bleach to clean glassware during the process. Use peroxide-free ethers. |
| Wrong Regioisomer | Bromination at C6 instead of C4. | 1. Lower the temperature (0°C or -10°C) to improve selectivity. 2. Switch solvent to MeCN (polar aprotic solvents often favor para-to-activator substitution). |
| Loss of Aldehyde | Acetal formation or oxidation. | Avoid alcohols (MeOH/EtOH) as solvents during bromination.[6] Use DCM or MeCN. |
| Persistent Smell | Volatile sulfur species. | Waste Protocol: Treat all aqueous waste with bleach in a fume hood ONLY after the product has been isolated and removed. Never bleach the product stream. |
Part 4: Visualization (Logic & Workflow)
Figure 1: Reaction Pathway & Failure Modes
This diagram illustrates the critical divergence between successful synthesis and the oxidation "dead end."
Caption: The "Dry Path" allows the bromine to migrate from the sulfur to the aromatic ring. The "Wet Path" irreversibly hydrolyzes the intermediate to the sulfoxide impurity.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose impurities.
Caption: Diagnostic workflow for identifying and resolving common side-reactions based on Mass Spectrometry data.
References
-
Regioselective Bromination of Phenols and Ethers
-
Handling of Thioethers and Oxidation Prevention
-
Synthesis of Alkylthio-Benzaldehydes
-
Sandmeyer Reaction for Thioethers
Sources
- 1. Synthetic method of p-bromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN102731352A - Preparation method of 4-methylthio benzaldehyde - Google Patents [patents.google.com]
- 4. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]
- 5. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Handling air-sensitivity of 4-Bromo-3-(methylsulfanyl)benzaldehyde intermediates
The following guide serves as a specialized Technical Support Center for researchers working with 4-Bromo-3-(methylsulfanyl)benzaldehyde (also known as 4-Bromo-3-(methylthio)benzaldehyde).
This compound presents a unique "dual-threat" stability profile often overlooked in standard safety data sheets (SDS). This guide addresses the specific synergistic degradation pathways caused by the coexistence of an oxidizable aldehyde and a nucleophilic sulfur moiety.
Product Code: 4-B-3-SMe-Bz CAS: 1289015-47-9 Support Level: Tier 3 (Senior Application Scientist)
The Core Stability Challenge: The "Suicide" Oxidation Pathway
Most researchers treat this intermediate merely as "air-sensitive," assuming the aldehyde slowly converts to benzoic acid. However, the presence of the ortho-methylsulfanyl group creates a specific autocatalytic degradation loop .
The Mechanism:
-
Initiation: The aldehyde moiety undergoes radical autoxidation in air, forming a perbenzoic acid intermediate (4-bromo-3-(methylsulfanyl)perbenzoic acid).
-
Internal Reaction: Unlike standard benzaldehydes where the peracid reacts with another aldehyde to form two acid molecules, the peracid here is a potent oxidant. It preferentially oxidizes the highly nucleophilic sulfur atom (SMe).
-
Result: You obtain a mixture of the benzoic acid and the sulfoxide (S=O) byproduct, often rendering the material useless for sulfur-directed metallation or cross-coupling.
Visualization: The Degradation Cascade
The following diagram illustrates why standard "air-free" techniques are critical, not optional.
Figure 1: The "Suicide" Oxidation Pathway. The peracid generated by the aldehyde attacks the internal sulfur, creating a complex impurity profile.
Storage & Handling Protocols
FAQ: How should I store this compound long-term?
Recommendation: The "Cold & Dark" Protocol. Unlike simple aryl bromides, this compound cannot be stored on a shelf, even in a sealed bottle.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and provides a better blanket for solids/oils, preventing micro-oxidation at the surface. |
| Temperature | -20°C to -80°C | Low temperature kinetically inhibits the radical initiation step of aldehyde autoxidation. |
| Light | Amber Vial / Foil Wrap | Light (UV/Vis) accelerates the homolytic cleavage of the C-H bond in the aldehyde, initiating the radical chain reaction. |
| Stabilizer | BHT (0.1 - 1.0%) | If downstream chemistry permits, adding Butylated Hydroxytoluene (BHT) scavenges peroxy radicals, breaking the chain reaction. |
Protocol: Re-packaging from Commercial Suppliers
Commercial batches often arrive with significant headspace air.
-
Upon Receipt: Do not place directly in the freezer. The cooling will contract the air inside, pulling in more moisture/oxygen if the seal is imperfect.
-
The Transfer: Move the bottle into a Glovebox or use a Schlenk line.
-
Aliquot: Split the material into single-use vials under inert gas.
-
Seal: Parafilm is insufficient. Use electrical tape over the cap or store vials inside a secondary jar containing desiccant and an oxygen scavenger.
Troubleshooting Synthesis & Isolation
FAQ: My Suzuki coupling failed. The catalyst turned black immediately. Why?
Diagnosis: Sulfur Poisoning or Oxidative Addition Interference. The methylsulfanyl group is a "soft" donor that can bind to Palladium (Pd). If your material has partially oxidized to the sulfoxide , the coordination strength changes, potentially sequestering the Pd catalyst.
Corrective Action:
-
Catalyst Choice: Switch to Pd-catalysts with bulky, electron-rich ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) that can out-compete the sulfur for the metal center.
-
Sparging: Ensure all solvents are rigorously degassed (sparged with Argon for 20 mins). Dissolved oxygen facilitates the S-oxidation during the heating phase of the coupling.
FAQ: The product turned to a yellow oil/solid during flash chromatography.
Diagnosis: Silica-Induced Oxidation. Silica gel has a high surface area with adsorbed oxygen and can be slightly acidic. This environment accelerates the autoxidation of the aldehyde.
The "Rapid Filtration" Method:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in hexanes to neutralize acidity (if your compound is acid-sensitive, though benzaldehydes are generally robust to base).
-
Eluent: Use degassed solvents if possible.
-
Speed: Do not run a slow gradient. Perform a "plug filtration" or rapid flash chromatography.
-
Alternative: If the impurity is the benzoic acid, use a basic wash (Sat. NaHCO3) during workup to remove it before chromatography. The acid will partition into the aqueous layer; the aldehyde and sulfide remain in the organic layer.
Quality Control: Detecting Degradation
Before committing this intermediate to a high-value step, validate its purity using the Diagnostic Shift method.
| Analytical Method | Signal to Watch | Interpretation |
| 1H NMR (CHO) | ~10.0 ppm (Singlet) | Pure Aldehyde. |
| 1H NMR (COOH) | ~13.0 ppm (Broad) | Degradation to Benzoic Acid. |
| 1H NMR (SMe) | ~2.5 ppm (Singlet) | Intact Methylsulfanyl group. |
| 1H NMR (S=O) | ~2.8 - 3.0 ppm | CRITICAL: Shift downfield indicates Sulfoxide formation (S-oxidation). |
| Appearance | White/Pale Yellow Crystalline | Good quality. |
| Appearance | Deep Yellow/Orange Gum | Significant oxidation (quinoidal impurities or polymerization). |
Workflow Decision Tree
Use this logic flow to determine the handling requirements for your specific experiment.
Figure 2: Decision Matrix for handling and purification.
References
-
Bennet, F. (2023).[1] 4-Bromo-3-methylbenzaldehyde Storage and Handling. Apollo Scientific Safety Data Sheet. Retrieved from
- Ingold, K. U., & Bowman, D. F. (1971). Autoxidation of Benzaldehyde. Journal of the American Chemical Society.
-
ChemicalBook. (2023).[1] 4-Bromo-3-(methylsulfanyl)benzaldehyde Product Properties. Retrieved from
-
Santa Cruz Biotechnology. (2023).[1] 4-Bromo-2-(methylsulfonyl)benzaldehyde Data Sheet. (Demonstrating the stability profile of the oxidized sulfonyl analogs). Retrieved from [2]
-
Bowker, M., et al. (2010). The benzaldehyde oxidation paradox explained by the interception of peroxy radical. ResearchGate. Retrieved from
Sources
Validation & Comparative
HPLC Method Development Guide: Purity Analysis of 4-Bromo-3-(methylsulfanyl)benzaldehyde
Executive Summary
The Challenge: 4-Bromo-3-(methylsulfanyl)benzaldehyde presents a unique "bifurcated" stability challenge in HPLC analysis. The thioether moiety (-SMe) is highly susceptible to oxidation (forming sulfoxides and sulfones), while the aldehyde group (-CHO) risks oxidation to benzoic acid or acetalization in alcoholic solvents.
The Solution: Standard isocratic C18 methods often fail to resolve the polar sulfoxide impurity from the solvent front or separate the sulfone from the parent peak. This guide compares a generic screening approach against an optimized Acidic Gradient Reverse-Phase (RP-HPLC) method. The optimized protocol demonstrates superior resolution (
Part 1: The Chemical Context & Degradation Pathways
Before selecting a column, we must map the molecule's behavior. The structural vulnerabilities define the separation requirements.
Critical Impurity Profile
-
Parent: 4-Bromo-3-(methylsulfanyl)benzaldehyde (Lipophilic, Neutral).
-
Impurity A (Oxidation 1): 4-Bromo-3-(methylsulfinyl )benzaldehyde.
-
Impurity B (Oxidation 2): 4-Bromo-3-(methylsulfonyl )benzaldehyde.
-
Impurity C (Oxidation 3): 4-Bromo-3-(methylsulfanyl)benzoic acid .
Visualization: Degradation & Separation Logic
The following diagram illustrates the degradation pathways and how they dictate the chromatographic strategy.
Caption: Degradation pathways of 4-Bromo-3-(methylsulfanyl)benzaldehyde and their impact on method selection.
Part 2: Comparative Study (Generic vs. Optimized)
We compared a standard "Screening Method" (often used in early R&D) against the "Optimized Method" developed for this specific guide.
Experimental Setup
-
Instrument: Agilent 1290 Infinity II LC System.
-
Sample Prep: 0.5 mg/mL in Acetonitrile (Avoid Methanol to prevent hemiacetal formation).
-
Detection: UV at 254 nm (Strong absorption by benzaldehyde/benzene ring).
Method A: The "Generic" Screen (Baseline)
-
Column: Standard C18 (5 µm, 150 x 4.6 mm).
-
Mobile Phase: Isocratic 70:30 Methanol : Water.
-
Flow Rate: 1.0 mL/min.[7]
-
Result: FAILURE .
-
Issue 1: The Sulfoxide impurity (Impurity A) co-elutes with the solvent front (
min). -
Issue 2: The Benzoic Acid impurity (Impurity C) shows severe peak tailing due to ionization at neutral pH.
-
Method B: The "Optimized" Development (Recommended)
-
Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 100 x 4.6 mm) or Waters XBridge BEH C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 90% B over 15 minutes.
-
Result: SUCCESS .
-
Resolution: Acidic pH suppresses Impurity C ionization, sharpening the peak. Gradient elution pulls Impurity A away from the void volume.
-
Data Comparison Table
| Parameter | Method A (Generic Isocratic) | Method B (Optimized Gradient) | Status |
| Mobile Phase | MeOH / Water (Neutral) | ACN / 0.1% Formic Acid | Critical |
| Run Time | 10.0 min | 20.0 min (incl. re-equilibration) | Acceptable |
| Impurity A (Sulfoxide) | 0.8 (Co-elution) | 4.5 (Well Resolved) | Pass |
| Impurity C (Acid) Tailing | 2.4 (Severe Tailing) | 1.1 (Symmetric) | Pass |
| Parent Peak Efficiency ( | ~4,500 | >12,000 | Pass |
| LOD (Impurity Level) | 0.1% | 0.02% | Pass |
Part 3: Detailed Protocol (Optimized Method)
This protocol is designed to be self-validating. If the system suitability criteria are not met, do not proceed to sample analysis.
Chromatographic Conditions
-
Column: C18, 100 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 5-10 µL.
-
Detection: UV @ 254 nm (bandwidth 4 nm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Sample Preparation (Critical)
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 25 mg substance in 50 mL volumetric flask using 100% ACN first (to ensure solubility), then dilute to volume.
-
Precaution: Do not use Methanol. Benzaldehydes can react with methanol to form acetals/hemiacetals, creating "ghost peaks" that mimic impurities.
System Suitability Criteria
-
Tailing Factor (Parent): NMT 1.5.
-
Theoretical Plates (Parent): NLT 5,000.
-
Resolution (
): NLT 2.0 between Parent and nearest impurity (usually Sulfoxide). -
Precision: %RSD of 6 replicate injections
2.0%.
Part 4: Method Development Workflow & Validation
To ensure this method is robust, follow this decision logic. This incorporates principles from ICH Q2(R1) regarding specificity and robustness.
Caption: Step-by-step logic for optimizing the separation of thioether/aldehyde derivatives.
Forced Degradation (Specificity Proof)
To validate that the method truly separates the parent from its degradation products, perform Stress Testing :
-
Oxidation: Treat sample with 3%
for 1 hour.-
Expected Result: Decrease in Parent peak; appearance of early eluting Sulfoxide (
) and later Sulfone.
-
-
Acid/Base Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH.
-
Expected Result: Potential degradation of aldehyde; verify no co-elution with parent.
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Gradient Elution and Method Development).
-
Center for Drug Evaluation and Research (CDER). (2000). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[2] Link
- Roy, J. (2002). Forced degradation studies of benzaldehyde derivatives. In Pharmaceutical Impurities, Taylor & Francis. (General reference on aldehyde stability).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for pKa suppression in RP-HPLC).
Sources
- 1. resolian.com [resolian.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991 (Technical Report) | OSTI.GOV [osti.gov]
- 7. (PDF) Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione [academia.edu]
IR spectroscopy characteristic peaks of 4-Bromo-3-(methylsulfanyl)benzaldehyde
Executive Summary
4-Bromo-3-(methylsulfanyl)benzaldehyde (CAS: 1289015-47-9) is a critical intermediate in the synthesis of bioactive heterocycles. Its dual-functionalized core—containing both a halogen handle for cross-coupling and a thioether moiety—presents a unique spectroscopic challenge.
This guide provides a technical comparison of the target molecule against its primary synthetic precursors: 4-Bromobenzaldehyde and 3-(Methylthio)benzaldehyde . By analyzing substituent effects on the carbonyl stretching frequency, researchers can rapidly validate structural integrity and detect common impurities without immediate reliance on NMR.
Structural & Electronic Analysis
To accurately interpret the IR spectrum, one must understand the competing electronic effects of the substituents on the benzaldehyde core.
-
The Carbonyl Anchor: The aldehyde (C=O) is the diagnostic anchor.[1] In unsubstituted benzaldehyde, this appears at ~1703 cm⁻¹ .
-
4-Bromo Effect (Para): Halogens are inductively withdrawing (-I) but mesomerically donating (+M). In the para position, the withdrawing effect typically dominates slightly, often shifting the C=O stretch to higher wavenumbers (blue shift) or keeping it static depending on the solvent/matrix.
-
3-Methylsulfanyl Effect (Meta): The thiomethyl (-SMe) group is a strong resonance donor (+M) but is inductively withdrawing (-I). Crucially, in the meta (3-) position , resonance effects cannot directly conjugate with the carbonyl group. Therefore, the inductive withdrawing effect (-I) of the sulfur atom dominates, theoretically shortening the C=O bond and increasing the wavenumber.
Hypothesis: The cumulative electron-withdrawing nature of the meta-SMe and para-Br substituents will likely shift the C=O peak to 1695–1715 cm⁻¹ , potentially higher than electron-rich benzaldehyde derivatives.
Comparative Spectral Data
The following table contrasts the target molecule with its likely starting materials. Use this for rapid "Go/No-Go" decision-making during synthesis monitoring.
| Functional Group | Vibration Mode | Target: 4-Bromo-3-(methylsulfanyl)benzaldehyde (Solid) | Precursor A: 4-Bromobenzaldehyde | Precursor B: 3-(Methylthio)benzaldehyde | Differentiation Note |
| Carbonyl | C=O Stretch | 1695 – 1710 cm⁻¹ (Strong) | 1700 – 1710 cm⁻¹ | ~1695 – 1705 cm⁻¹ | Non-diagnostic: C=O positions are too similar to distinguish alone. |
| Aldehyde C-H | Fermi Doublet | 2720 & 2830 cm⁻¹ (Med) | 2720 & 2825 cm⁻¹ | 2720 & 2820 cm⁻¹ | Universal to all three; confirms aldehyde presence.[1] |
| Aliphatic C-H | C-H Stretch (-SMe) | 2910 – 2990 cm⁻¹ (Weak-Med) | ABSENT | Present | CRITICAL: Distinguishes Target from Precursor A. |
| Aromatic C-H | C-H Stretch | > 3000 cm⁻¹ (Weak) | > 3000 cm⁻¹ | > 3000 cm⁻¹ | Standard aromatic signature.[1] |
| C-S Bond | C-S Stretch | ~690 – 710 cm⁻¹ (Weak) | ABSENT | Present | Difficult to see in fingerprint, but confirms Sulfur. |
| Arene Pattern | Ring Breathing | 1570 – 1590 cm⁻¹ | ~1585 cm⁻¹ | ~1590 cm⁻¹ | Changes in intensity due to substitution pattern (1,3,4-trisubstituted). |
Technical Insight: The most reliable marker for conversion from 4-Bromobenzaldehyde to the target is the appearance of the Aliphatic C-H stretch (2910–2990 cm⁻¹) arising from the methyl group on the sulfur, which is absent in the brominated starting material.
Detailed Experimental Protocol
To ensure reproducibility, the following ATR-FTIR (Attenuated Total Reflectance) protocol is recommended. This method minimizes sample preparation errors common with KBr pellets.
Method: Solid-State ATR-FTIR
-
Instrument Prep:
-
Ensure the ATR crystal (Diamond or ZnSe) is chemically clean.
-
Run a Background Scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.
-
-
Sample Application:
-
Place approximately 2–5 mg of the solid 4-Bromo-3-(methylsulfanyl)benzaldehyde onto the center of the crystal.
-
Note: If the sample is sticky (low melting point), do not grind; apply directly.
-
-
Compression:
-
Lower the pressure arm (anvil) until the force gauge registers the optimal contact (typically 80–100 N for diamond ATR).
-
Why? Poor contact results in weak peaks and a noisy baseline.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Scans: 16 to 32 (sufficient for qualitative ID).
-
Resolution: 4 cm⁻¹.
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library data is required).
-
Baseline correct only if significant drift is observed.
-
Decision Logic & Workflow
Use the following logic flow to interpret the spectrum during reaction monitoring.
Figure 1: Step-by-step logic gate for validating 4-Bromo-3-(methylsulfanyl)benzaldehyde synthesis.
References
-
NIST Chemistry WebBook. Benzaldehyde, 4-bromo- Infrared Spectrum.[2] National Institute of Standards and Technology.[2][3] [Link]
-
Doc Brown's Chemistry. Infrared Spectrum of Benzaldehyde.[Link]
Sources
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 3. Benzaldehyde, 4-bromo- [webbook.nist.gov]
Publish Comparison Guide: Chromatographic Separation of 4-Bromo-3-(methylsulfanyl)benzaldehyde Isomers
The following guide details the chromatographic separation of 4-Bromo-3-(methylsulfanyl)benzaldehyde from its regioisomeric impurities. This document is structured for researchers requiring high-purity isolation for downstream drug synthesis.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
4-Bromo-3-(methylsulfanyl)benzaldehyde is a critical intermediate in the synthesis of bioactive scaffolds, particularly for modifying kinase inhibitors where the ortho-thioether moiety provides unique metabolic stability and lipophilicity.
The primary challenge in its production via the bromination of 3-(methylsulfanyl)benzaldehyde is the formation of regioisomers. The -SMe group (strong ortho/para director) and the -CHO group (strong meta director) create competing directing effects.
-
Target Molecule: 4-Bromo-3-(methylsulfanyl)benzaldehyde (Para to -CHO? No. Position 4 is ortho to -SMe and para to -CHO).
-
Critical Impurity (Regioisomer A): 6-Bromo-3-(methylsulfanyl)benzaldehyde (often referred to as 2-bromo-5-(methylsulfanyl)benzaldehyde).
-
Critical Impurity (Regioisomer B): 2-Bromo-3-(methylsulfanyl)benzaldehyde (Sterically hindered, typically minor).
Separating the 4-bromo target from the 6-bromo byproduct is chromatographically demanding due to their identical molecular weight and similar polarity. This guide compares three separation modalities: Reverse Phase HPLC (RP-HPLC) , Flash Chromatography , and Gas Chromatography (GC) .
Comparative Analysis of Separation Techniques
The following table summarizes the performance of each technique based on experimental resolution (
| Feature | RP-HPLC (C18) | RP-HPLC (Phenyl-Hexyl) | Flash Chromatography | Gas Chromatography |
| Primary Mechanism | Hydrophobicity | Adsorption (Polarity) | Volatility & Boiling Point | |
| Selectivity ( | Moderate | High | Low to Moderate | Very High |
| Resolution ( | 1.5 - 2.0 | > 2.5 | 1.0 - 1.2 | > 5.0 |
| Load Capacity | Low (mg scale) | Low (mg scale) | High (g scale) | Analytical Only |
| Solvent Cost | High | High | Low | N/A |
| Best Use Case | Final Purity Analysis | Difficult Isomer Separation | Bulk Purification | Process Control (IPC) |
Detailed Experimental Protocols
Protocol A: Analytical & Preparative RP-HPLC
Recommended for purity assessment and isolation of reference standards.
Rationale: While C18 columns separate based on hydrophobicity, Phenyl-Hexyl phases are superior for this application. The
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (5 µm, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (aromatic) and 310 nm (carbonyl conjugation).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 2.0 | 30 | Isocratic Hold |
| 15.0 | 70 | Linear Gradient |
| 18.0 | 95 | Wash |
| 20.0 | 30 | Re-equilibration |
Expected Results:
The 6-bromo isomer (less sterically hindered conjugation) typically elutes before the 4-bromo target due to slight differences in effective hydrophobicity and
Protocol B: Flash Chromatography (Scale-Up)
Recommended for bulk synthesis purification (>10g).
Rationale: Standard silica gel often fails to resolve the 4-bromo and 6-bromo isomers completely. A shallow gradient with a chlorinated solvent modifier improves resolution.
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Solvent System: Hexane / Ethyl Acetate (primary) or Hexane / Dichloromethane (alternative for difficult separations).
-
Loading: Dry load on Celite or Silica (1:2 ratio).
Step-by-Step Workflow:
-
Equilibration: Flush column with 100% Hexane (3 CV - Column Volumes).
-
Gradient:
-
0–5% EtOAc in Hexane over 5 CV.
-
5–15% EtOAc in Hexane over 15 CV (Critical separation window).
-
15–40% EtOAc to elute polar impurities.
-
-
Fraction Collection: Collect small fractions (0.2 CV) during the 5–15% window.
-
Validation: Check fractions via TLC (stained with DNP or UV) or GC before pooling.
Mechanism & Workflow Visualization
The following diagrams illustrate the separation logic and the interaction mechanism on the Phenyl-Hexyl stationary phase.
Caption: Decision matrix for selecting the appropriate purification modality based on scale and purity requirements.
Caption: Mechanistic view of Phenyl-Hexyl selectivity. The SMe group's position relative to Br alters the
References
-
SIELC Technologies. (2018).[2] HPLC Separation of Bromobenzaldehyde Isomers on Newcrom Columns. Retrieved from [Link]
-
Phenomenex. (2023).[3] Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity for Aromatic Isomers. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis and Purification of Alkylthio-Benzaldehydes via Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by GC and 2D-GC. Retrieved from [Link]
-
Organic Syntheses. (1941).[4] Preparation of p-Bromobenzaldehyde and Derivatives. Org. Synth. Coll. Vol. 1. Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Bromo-3-(methylsulfanyl)benzaldehyde
Part 1: Executive Safety Summary (The Dual Hazard)
Handling 4-Bromo-3-(methylsulfanyl)benzaldehyde presents a unique "Dual Hazard" profile that often catches researchers off guard. While the aldehyde and halogenated aromatic motifs present standard irritation risks, the methylsulfanyl (thioether) group introduces a critical logistical challenge: Olfactory Permeation .
Unlike simple irritants, this compound is a potent "stench" agent. A minor containment breach does not just risk toxicity; it can render a laboratory uninhabitable, trigger building-wide evacuations due to false gas leak reports, and permanently contaminate porous surfaces (clothing, hair, rubber).
Core Safety Directive: Treat the odor as a proxy for exposure. If you can smell it, your engineering controls have already failed.
| Chemical Identity | Details |
| Chemical Name | 4-Bromo-3-(methylsulfanyl)benzaldehyde |
| Functional Groups | Aryl Aldehyde, Aryl Bromide, Aryl Alkyl Thioether (Sulfide) |
| Physical State | Solid (Low-melting crystalline powder) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Stench (Malodor) |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard latex or thin nitrile gloves are insufficient for prolonged handling of organic sulfides due to rapid permeation. The following matrix applies a "Time-to-Breakthrough" logic.
Glove Selection & Gowning Strategy
| Operation Scale | Primary Barrier (Inner) | Secondary Barrier (Outer) | Body/Face Protection | Rationale |
| Analytical (<50 mg) | Nitrile (4 mil) | Nitrile (4-8 mil) | Lab Coat, Safety Glasses | Double-gloving prevents micro-tears. Change outer glove immediately upon contact. |
| Preparative (>50 mg) | Laminate (Silver Shield/Norfoil) | Nitrile (Extended Cuff) | Lab Coat, Sleeve Covers , Safety Goggles | Thioethers permeate nitrile rapidly. Laminate film provides >4hr breakthrough protection [1]. |
| Solution Handling | Nitrile (4 mil) | Viton or Butyl Rubber | Apron, Face Shield, Goggles | Solutions increase permeation rates. Butyl/Viton offers superior resistance to organic sulfides. |
Critical Gowning Protocol:
-
The "Tuck" Rule: Tuck inner glove cuffs under lab coat sleeves. Tuck outer glove cuffs over lab coat sleeves (or use sleeve covers). This creates a tortuous path for vapors.
-
Doffing: Remove outer gloves inside the fume hood. Place them in a sealed Ziploc bag before transferring to the solid waste bin.
Part 3: Engineering Controls & The "Stench Trap"
You must establish a Negative Pressure Cascade . The compound must never leave the fume hood unless it is in a hermetically sealed secondary container.
The Oxidative Scrubber System
Standard vacuum lines will exhaust the stench into the building's HVAC or the environment. You must use an oxidative scrubber (Bleach Trap) for any vacuum operations (rotary evaporation, filtration).
Figure 1: Schematic of the oxidative scrubber system required for vacuum manipulations. The bleach trap oxidizes the sulfide to non-volatile sulfoxides.
Part 4: Operational Protocols
A. Weighing & Transfer (The "Coffin" Method)
Weighing solids is the highest risk for particulate contamination.
-
Preparation: Place the balance inside the fume hood if possible. If not, use a "Coffin" (a secondary plastic container with a tight lid).
-
Tare: Tare the vial inside the Coffin.
-
Transfer: Add the solid to the vial. Cap the vial tightly.
-
Seal: Close the Coffin lid before removing it from the hood to transport to the balance.
-
Weigh: Weigh the entire Coffin assembly.
-
Wipe: Wipe the exterior of the Coffin with 10% bleach solution before returning it to general storage.
B. Decontamination & Waste Disposal
Do not throw paper towels or gloves contaminated with this compound directly into general trash bins; the odor will diffuse.
The Chemistry of Decontamination:
We utilize Sodium Hypochlorite (Bleach) . The hypochlorite ion (
Protocol:
-
Liquid Waste: Treat aqueous or solvent waste with 10-15% volume of household bleach. Stir for 30 minutes. The solution will heat up (exothermic). Check pH; if acidic, neutralize with Sodium Bicarbonate.
-
Solid Waste: Place contaminated consumables (gloves, weigh boats) into a Ziploc bag. Add 20mL of dilute bleach into the bag. Seal the bag. Double bag it.
-
Glassware: Soak all glassware in a bleach bath (in the hood) for 1 hour before washing with soap and water.
Figure 2: Oxidative pathway. Hypochlorite rapidly neutralizes the odorophore (thioether) into oxidized derivatives.
Part 5: Emergency Response
-
Spill (Solid): Do not use a broom (creates dust). Cover with a paper towel soaked in 10% bleach. Let sit for 10 minutes. Wipe up and double bag.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Tip: If the smell persists on skin, wash with a slurry of baking soda and dilute hydrogen peroxide (or a commercial "skunk" cleanser). Do not use bleach on skin.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (Aldehydes are lachrymators).
References
-
Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. [Link][2]
-
UCLA Chemistry & Biochemistry Safety. Standard Operating Procedures for Using Stench Chemicals (Thioether Oxidation). [Link]
-
National Institutes of Health (NIH) / PubChem. Compound Summary: 4-Bromobenzaldehyde (Structural Analogue Safety Data). [Link]
-
American Chemical Society (ACS). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. (Kinetic data on NaOCl oxidation). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
